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molecular formula C34H37FN8O3 B610508 6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One CAS No. 1423129-83-2

6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One

Cat. No. B610508
M. Wt: 624.7214
InChI Key: YPYHTXOIYCWSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889682B2

Procedure details

In a 250 mL round-bottomed flask, 2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2(1H)-yl)-4-(1-methyl-5-(5-(1-methylpiperidin-4-yl)pyridin-2-ylamino)-6-oxo-1,6-dihydropyridazin-3-yl)nicotinaldehyde (1.62 g, 2.6 mmol, Eq: 1.00) was combined with dry CH2Cl2 (45 ml) and dry MeOH (20 mL) to give a brown solution. Sodium borohydride (177 mg, 4.68 mmol, Eq: 1.8) was added and the reaction was stirred at ambient temperature for 1 h before being quenched with sat'd NH4Cl. The reaction mixture was diluted with 50 mL H2O and extracted with CH2Cl2 (3×150 mL). The organic layers were dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography [silica gel, 80 g, 0% to 50% (60:10:1 CH2Cl2:MeOH: NH40H) in CH2Cl2] to afford a slightly impure foam. The foam was slurried in ml Et2O and 10 ml EtOAc and stirred slowly with a heavy stir bar for 1 h resulting in a white solid. The solid was collected by filtration, dried under vacuum at 50° C. for 48 h. to afford the desired product as a white solid (880 mg). (M+H)+=625 m/e. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.44 (s, 9 H) 1.87 (br. s., 3 H) 2.15 (br. s., 2 H) 2.39 (br. s., 3 H) 2.52 (t, J=7.74 Hz, 1 H) 3.04 (br. s., 2 H) 3.82-3.91 (m, 1 H) 3.93 (s, 3 H) 4.46-4.63 (m, 2 H) 6.93 (d, J=8.69 Hz, 1 H) 7.42-7.59 (m, 3 H) 7.64 (d, J=4.91 Hz, 1 H) 8.15-8.39 (m, 3 H) 8.70 (s, 1 H) 8.73 (d, J=4.91 Hz, 1 H)
Name
2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2(1H)-yl)-4-(1-methyl-5-(5-(1-methylpiperidin-4-yl)pyridin-2-ylamino)-6-oxo-1,6-dihydropyridazin-3-yl)nicotinaldehyde
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[C:11](=[O:16])[N:10]([C:17]1[N:24]=[CH:23][CH:22]=[C:21]([C:25]3[CH:30]=[C:29]([NH:31][C:32]4[CH:37]=[CH:36][C:35]([CH:38]5[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]5)=[CH:34][N:33]=4)[C:28](=[O:45])[N:27]([CH3:46])[N:26]=3)[C:18]=1[CH:19]=[O:20])[N:9]=[CH:8]2)([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.CO.[BH4-].[Na+]>CCOCC.CCOC(C)=O>[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[C:11](=[O:16])[N:10]([C:17]1[C:18]([CH2:19][OH:20])=[C:21]([C:25]3[CH:30]=[C:29]([NH:31][C:32]4[N:33]=[CH:34][C:35]([CH:38]5[CH2:39][CH2:40][N:41]([CH3:44])[CH2:42][CH2:43]5)=[CH:36][CH:37]=4)[C:28](=[O:45])[N:27]([CH3:46])[N:26]=3)[CH:22]=[CH:23][N:24]=1)[N:9]=[CH:8]2)([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2(1H)-yl)-4-(1-methyl-5-(5-(1-methylpiperidin-4-yl)pyridin-2-ylamino)-6-oxo-1,6-dihydropyridazin-3-yl)nicotinaldehyde
Quantity
1.62 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C=NN(C(C2=C(C1)F)=O)C1=C(C=O)C(=CC=N1)C1=NN(C(C(=C1)NC1=NC=C(C=C1)C1CCN(CC1)C)=O)C
Name
Quantity
45 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
177 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown solution
CUSTOM
Type
CUSTOM
Details
before being quenched with sat'd NH4Cl
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 50 mL H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography [silica gel, 80 g, 0% to 50% (60:10:1 CH2Cl2:MeOH: NH40H) in CH2Cl2]
CUSTOM
Type
CUSTOM
Details
to afford a slightly impure foam
CUSTOM
Type
CUSTOM
Details
resulting in a white solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 48 h.
Duration
48 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=NN(C(C2=C(C1)F)=O)C1=NC=CC(=C1CO)C1=NN(C(C(=C1)NC1=CC=C(C=N1)C1CCN(CC1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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